molecular formula C16H13ClN2O2 B5813836 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5813836
M. Wt: 300.74 g/mol
InChI Key: RPCQODHAUDIBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound is also known as CPOP and has a molecular formula of C17H14ClNO2. In

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound can reduce inflammation, pain, and fever. Additionally, this compound has been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. This compound has also been shown to reduce inflammation, pain, and fever in animal models. In addition, this compound has been reported to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its high yield in synthesis. Additionally, this compound has been shown to exhibit various biological activities, making it a versatile tool for scientific research. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are several future directions for research on 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole. One potential direction is investigating its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is exploring its antibacterial and antifungal activities, with the aim of developing new antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for treating various inflammatory conditions.

Synthesis Methods

The synthesis of 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves the reaction of 2-chlorobenzyl alcohol with 4-methylbenzohydrazide in the presence of a base such as sodium hydroxide. The resulting product is then treated with phosphorus oxychloride to form the oxadiazole ring. The synthesis of this compound has been reported in various scientific journals, and the yield of the reaction is typically high.

Scientific Research Applications

5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole has been the subject of numerous scientific studies due to its potential pharmaceutical applications. This compound has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-11-6-8-12(9-7-11)16-18-15(21-19-16)10-20-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCQODHAUDIBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.